molecular formula C3H9ClOSi B154557 Dimethylmethoxychlorosilane CAS No. 1825-68-9

Dimethylmethoxychlorosilane

Cat. No. B154557
CAS RN: 1825-68-9
M. Wt: 124.64 g/mol
InChI Key: AWSNMQUTBVZKHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related silicon compounds involves the reaction of silicon with methyl chloride using copper as a catalyst at elevated temperatures and pressures. The addition of hydrogen to the gas phase increases the selectivity of compounds like methyldichlorosilane and dimethylchlorosilane . Another synthesis method includes the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane, catalyzed by tetrakis(triphenylphosphine)platinum(0), which shows unusual regioselectivity .

Molecular Structure Analysis

The molecular structure of silicon-containing compounds can be complex, with various intermediates and by-products formed during reactions. For example, the reaction of dimethyldichlorosilane with dimethyl sulfoxide leads to the formation of cyclic siloxanes and silacycloheptanes . The molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined by X-ray diffraction, revealing specific Si-O-Si angles .

Chemical Reactions Analysis

Dimethyldichlorosilane reacts with dimethyl sulfoxide to yield a variety of cyclic compounds . It is also used as a hydrophobising agent for soils, affecting their wettability properties . Trichlorosilane-dimethylformamide is an effective reducing agent for aldehydes, imines, and in reductive amination of aldehydes . Benzimidazolyl amino acid complexes of dimethyldichlorosilane exhibit antibacterial and anti-inflammatory properties . The reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and -lactams involves transsilylation and intramolecular methylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon compounds are influenced by their molecular structure and the substituents attached to the silicon atom. The presence of organic matter, residual water, and other non-mineral matter can affect the effectiveness of dimethyldichlorosilane treatments on soils . The equilibrium constants for the exchange of chloro and ethoxy groups in the reaction of dimethylchlorosilane with vinyldimethylethoxysilane indicate near-random behavior for the substituent exchange .

Scientific Research Applications

  • Soil Treatment for Water Repellency : Dimethyldichlorosilane, a closely related compound to Dimethylmethoxychlorosilane, has been used as a hydrophobising agent, particularly in treating soils to make them water-repellent. This is beneficial in geotechnical engineering applications like barriers or ground improvement due to the altered wettability properties of the soil (Ng & Lourenço, 2016).

  • Medical and Water Industry Applications : Modifications of polyethylene, a material used in medicine and the water industry, were studied for their impact on bacterial cell attachment and biofilm formation. Various organosilanes, including dimethoxydimethylsilane, significantly affected these processes, offering potential in antimicrobial and antifouling applications (Kręgiel & Niedzielska, 2014).

  • Hydrophobic Wood Surfaces : The application of Dimethyldichlorosilane on wood surfaces significantly increased their hydrophobicity, as evidenced by the increase in water contact angle. This treatment also affected the mechanical properties of the wood cell wall, particularly its elasticity and hardness (Yang et al., 2018).

  • Silica Particle Modification : Nano-fibriform silica has been modified using dimethyldichlorosilane, resulting in a decrease in polarity and an increase in dispersion in organic solvents. This modification enhances the compatibility of silica with organic molecules and increases its strength, suggesting its potential use as a reinforcing additive in organic materials (Wang et al., 2009).

  • Catalytic Disproportionation of Methylchlorosilanes : Research into the disproportionation mechanism of methylchlorosilanes, including dimethyldichlorosilane, showed that certain catalysts like AlCl3/ZSM-5 can significantly affect the reaction process. This finding is vital for the production of organosilicon materials (Xu et al., 2018).

  • Organosilane Modifications in Glass Surfaces : The study of adhesive properties of Aeromonas hydrophila to glass surfaces modified with organosilanes, including dimethyl-based silanes, showed promising results in reducing bacterial adhesion and biofilm formation, which is significant for various applications in water treatment and medical devices (Kręgiel, 2013).

properties

IUPAC Name

chloro-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClOSi/c1-5-6(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNMQUTBVZKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939591
Record name Chloro(methoxy)dimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmethoxychlorosilane

CAS RN

1825-68-9
Record name Chloromethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloromethoxydimethyl-
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Record name Silane, chloromethoxydimethyl-
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Record name Chloro(methoxy)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-methoxy-dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
W Dennis, J Ryan - The Journal of Organic Chemistry, 1970 - ACS Publications
… Dimethylchlorosilane and 1, however, gave a mixture of products of which the major silicon-containing products were dimethylmethoxychlorosilane and dimethyldimethoxysilane. The …
Number of citations: 9 pubs.acs.org
RW Kelly - Steroids, 1969 - Elsevier
… ether of cortisol may be formed by using dimethylmethoxychlorosilane … if chloromethylmethylmethoxychlorosilane were to be substituted for dimethylmethoxychlorosilane …
Number of citations: 24 www.sciencedirect.com
KA Andrianov, LM Volkova, NV Delazari… - Chemistry of …, 1967 - Springer
… v ~Si {CH3)~ / For the synthesis of I we chose the reaction of o-dichlorobenzene with dimethylmethoxychlorosilane and sodium in toluene or tetrahydrofuran. When our work was started …
Number of citations: 3 link.springer.com
SP Hopper, MJ Tremelling, EW Goldman - Journal of Organometallic …, 1978 - Elsevier
… a bp which agrees with the literature value for dimethylmethoxychlorosilane, bp. 77C ]9]. The reaction of 6.2 g of dimethylmethoxychlorosilane prepared in the above fashion with 4.07 g …
Number of citations: 8 www.sciencedirect.com
DR Weyenberg, LH Toporcer - Journal of the American Chemical …, 1962 - ACS Publications
… Benzene, lithium, and dimethylmethoxychlorosilane under the above conditions gave a 52% yield of 3, 6-bis-(dimethylmethoxysilyl)-1, 4-cyclohexadiene (b.-p. 121-124 (10 mm.), nlhd …
Number of citations: 80 pubs.acs.org
P Dreyfuss, LJ Fetters, AN Gent - Macromolecules, 1978 - ACS Publications
… Sample II ofsilanated poly(butadiene) was similarly prepared except that the reactive chain end was terminated by adding dimethylmethoxychlorosilane, which gave (PBJMe^iOMe …
Number of citations: 16 pubs.acs.org
K Ashurbekova, K Ashurbekova, I Saric… - Chemistry of …, 2021 - ACS Publications
Molecular layer deposition (MLD) is a powerful vapor phase approach for growing thin polymer films with molecular-level thickness control. We applied the ring-opening MLD process to …
Number of citations: 20 pubs.acs.org
JY Corey, M Dueber, B Bichlmeir - Journal of Organometallic Chemistry, 1971 - Elsevier
The reaction of o,o′-dilithiobibenzyl with substituted silicon halides results in the formation of previously unreported 10,11-dihydro-5H-dibenzo[b,f]silepins. The bromination of the …
Number of citations: 5 www.sciencedirect.com
CF Poole, A Zlatkis - Journal of Chromatography A, 1980 - Elsevier
Only a few reagents capable of forming cyclic derivatives with bifunctional compounds have been described in the chromatographic literature. Some reagents are selective for a …
Number of citations: 72 www.sciencedirect.com
SM George - Headquarters: Strem Chemicals, Inc., 2011 - chempure.in
… silane molecules such as bis (dimethylamino) dimethylsilane and 1, 3-dichlorotetramethyldisiloxane or hetrobifunctional silane molecules such as dimethylmethoxychlorosilane (…
Number of citations: 1 chempure.in

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